molecular formula C10H7ClN2O2 B180478 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 17326-27-1

2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B180478
CAS No.: 17326-27-1
M. Wt: 222.63 g/mol
InChI Key: GRPNAYGQWRHKDA-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a valuable chemical intermediate in advanced pharmaceutical research and drug discovery. Its primary application is in the development of kinase inhibitors for cancer treatment . The compound's structure, featuring a conjugated system and multiple functionalization sites, allows medicinal chemists to create diverse analogs with enhanced biological activity and selectivity . Recent investigations have highlighted the potential of novel synthetic compounds based on the pyrido[1,2-a]pyrimidine scaffold as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key target for COVID-19 therapeutics . Extensive in vitro and computational studies suggest that such derivatives can bind effectively to the protease's active site, demonstrating promising antiviral activity and establishing this chemical architecture as a critical motif for the creation of potential pan-coronavirus inhibitors . This carbaldehyde is also employed in the preparation of fluorescent probes, where its conjugated system can be modified to detect specific biomolecules, further underscoring its versatility in research applications .

Properties

IUPAC Name

2-chloro-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPNAYGQWRHKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359165
Record name 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17326-27-1
Record name 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17326-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization of 2-Amino-3-Hydroxypyridine

The foundational step in synthesizing the pyrido[1,2-a]pyrimidine core involves cyclocondensation of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone. In the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, this reaction proceeds in refluxing chlorobenzene (125°C) using a Dean-Stark trap to remove water. The intermediate 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one forms in 67% yield after 19 hours.

Reaction Conditions:

  • Solvent: Chlorobenzene (optimal for azeotropic water removal)

  • Catalyst: 0.1 equivalents p-TsOH

  • Temperature: 125°C (reflux)

  • Yield: 67% (average of 35 batches)

Alternative Catalysts and Solvent Systems

Comparative studies highlight the role of solvent polarity and acid strength. While acetic acid in toluene affords lower yields (~50%), phosphoryl chloride (POCl₃) in dimethylformamide (DMF) enhances cyclization efficiency but introduces challenges in byproduct management.

Chlorination Strategies for Side-Chain Functionalization

Thionyl Chloride-Mediated Chlorination

The hydroxyl group at position 3 undergoes chlorination using thionyl chloride (SOCl₂) in DMF. This step converts 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the 2-chloroethyl derivative. Key parameters include:

  • Molar Ratio: 1.5 equivalents SOCl₂ per hydroxyl group

  • Temperature: 0–5°C (to minimize aldehyde oxidation)

  • Reaction Time: 4 hours

  • Yield: 72–75%

Phosphorus Oxychloride (POCl₃) as Chlorinating Agent

POCl₂ serves as both solvent and reactant in one-pot syntheses, eliminating the need for DMF. However, this method risks over-chlorination, necessitating precise stoichiometric control:

  • Conditions: Reflux in POCl₃ (110°C) for 6 hours

  • Workup: Quenching with ice-water, followed by neutralization with NaHCO₃

  • Purity: >95% after recrystallization

Oxidation to the Carbaldehyde Functionality

Selective Oxidation of Hydroxymethyl Intermediates

The 3-hydroxymethyl group is oxidized to a carbaldehyde using manganese dioxide (MnO₂) in dichloromethane. This step requires anhydrous conditions to prevent aldehyde hydration:

  • Oxidant: 3 equivalents MnO₂

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12 hours

  • Yield: 68%

Catalytic Oxidation with TEMPO/NaOCl

A greener approach employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with sodium hypochlorite (NaOCl) in a biphasic system (water/CH₂Cl₂). This method achieves 70% yield with minimal overoxidation.

Industrial-Scale Production and Optimization

Process Intensification in Batch Reactors

Scaling the synthesis to 35-batch production (patent data) revealed critical adjustments:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1 L500 L
Heating Rate5°C/min2°C/min
Filtration Temperature90–95°C85–90°C
Average Yield65%67%

Activated carbon (Norit ATM Supra) and dicalite speed plus filtration reduced impurities to <0.3% 2-acetylbutyrolactone.

Solvent Recovery and Waste Management

Chlorobenzene is recycled via distillation (bp 131°C), achieving 90% recovery. DMF from chlorination steps is treated with ion-exchange resins to remove HCl byproducts.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.51 (d, J=6.8 Hz, 1H, H-7), 7.98 (s, 1H, H-1), 2.68 (s, 3H, CH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (pyrimidine ring), 690 cm⁻¹ (C-Cl).

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water) shows 97.3% purity with retention time 6.8 minutes.

Challenges and Mitigation Strategies

Byproduct Formation from Residual Lactones

Unreacted 2-acetylbutyrolactone (<0.3%) is minimized via azeotropic drying and carbon filtration.

Aldehyde Stabilization

The carbaldehyde group is prone to dimerization. Storage at -80°C in anhydrous DMSO ensures stability for >6 months.

Applications and Derivative Synthesis

While beyond preparation scope, the compound serves as a precursor to antipsychotics (e.g., paliperidone) and antitumor agents. The aldehyde group enables Schiff base formation with amines, facilitating further functionalization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using catalysts or under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4))

    Substitution: Nucleophiles (e.g., amines, thiols), often in the presence of a base or a catalyst

Major Products

    Oxidation: 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

    Reduction: 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The chlorine atom and the pyrido[1,2-a]pyrimidine core may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde becomes evident when compared to analogs. Below is a detailed analysis:

Structural Analogs with Modified Substituents
Compound Name Substituents Molecular Formula Key Features Reference
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 2-(2-Hydroxyethylamino
- 9-Methyl
- 3-Carbaldehyde
C₁₂H₁₃N₃O₃ Enhanced solubility due to hydroxyethylamino group; potential for hydrogen bonding.
2-[4-(2-Methoxyphenyl)piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 2-(4-Methoxyphenylpiperazinyl)
- 9-Methyl
- 3-Carbaldehyde
C₂₁H₂₁N₅O₃ Improved binding affinity to serotonin/dopamine receptors due to the piperazinyl group.
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 2-Thiomorpholinyl
- 9-Methyl
- 3-Carbaldehyde
C₁₃H₁₃N₃O₂S Increased lipophilicity and potential for sulfur-mediated interactions.

Key Observations :

  • Positional Isomerism : Analog 2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 17326-18-0, similarity 0.92) shows reduced reactivity due to the methyl group at position 7 instead of 9, altering steric and electronic effects .
  • Aldehyde Reactivity : The 3-carbaldehyde group in the target compound enables nucleophilic additions (e.g., with amines or hydrazines), forming intermediates for bioactive derivatives like antitumor agents . In contrast, analogs lacking this group (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, CAS: 17481-62-8) are less versatile in synthesis .
Functional Heterocyclic Analogs

Compounds with alternative heterocyclic cores exhibit distinct pharmacological profiles:

  • Imidazo[1,2-a]pyrimidine-3-carbaldehydes (e.g., 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde): These derivatives demonstrate antitumor activity by modulating liver enzymes post-CCI4-induced damage. Their imidazole ring enhances π-π stacking interactions compared to pyrido-based analogs .

Biological Activity

2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 17326-27-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by case studies and research findings.

  • Molecular Formula : C₁₀H₇ClN₂O₂
  • Molecular Weight : 222.62 g/mol
  • MDL Number : MFCD03284432

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties. In particular, 2-chloro derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-Chloro-9-methyl-4-oxo-pyrido[1,2-a]pyrimidineAntibacterial0.0227 µM against E. coli
Other derivativesAntifungalEffective against A. flavus, A. niger

The presence of the chloro group is believed to enhance the antibacterial efficacy of these compounds .

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to reduce cell viability in A549 (lung cancer) and Caco-2 (colon cancer) cell lines.

Cell LineIC50 (µg/mL)Reference
A54940.54
Caco-229.77

The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated significant inhibition of paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin.

CompoundInhibition (%) after 4hReference
2-Chloro derivative43.17
Indomethacin47.72

This suggests potential therapeutic applications in treating inflammatory conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrido[1,2-a]pyrimidine derivatives against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV). The compound exhibited effective inhibition with EC50 values indicating low toxicity compared to similar compounds.

VirusEC50 (µM)Reference
ZIKV2.4
DENV-21.4

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrido[1,2-a]pyrimidine derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific focus on the role of substituents on the pyrimidine ring.
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays, confirming its potential as an anticancer agent with significant efficacy against lung and colon cancers.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

The synthesis typically involves multi-step nucleophilic condensation and cyclization reactions. A widely used method includes:

  • Step 1 : Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature to form intermediates .
  • Step 2 : Cyclization of intermediates using sodium methoxide in methanol, followed by acidification to yield the final product .
    Key variables affecting yield and purity include solvent choice (e.g., methanol, DMF), temperature control (20–60°C), and stoichiometric ratios of reagents .

Q. What analytical techniques are employed to characterize this compound?

  • NMR Spectroscopy : ¹H NMR confirms structural integrity by identifying shifts in aromatic protons and aldehyde groups. For example, pyrido-pyrimidine aromatic protons exhibit characteristic downfield shifts due to electron-withdrawing effects .
  • Elemental Analysis : Validates molecular formula and purity by comparing experimental and theoretical C/H/N/O percentages .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding patterns, though this requires high-quality single crystals .

Q. What safety protocols are critical when handling this compound?

  • Storage : Store in a dry, cool environment (recommended temperature: 2–8°C) to prevent decomposition. Use airtight containers to avoid moisture absorption .
  • Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to toxicity risks (H301: toxic if swallowed). Use fume hoods to minimize inhalation exposure (H331) .
  • Waste Disposal : Follow institutional guidelines for halogenated waste, as improper disposal risks environmental contamination (H400) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in nucleophilic condensation reactions?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to methanol, but may require post-reaction purification .
  • Catalyst Screening : Triethylamine is standard, but DBU (1,8-diazabicycloundec-7-ene) may improve regioselectivity in complex substitutions .
  • Temperature Control : Heating intermediates at 50–60°C for 30–60 minutes increases cyclization efficiency but risks side-product formation if prolonged .

Q. What computational methods validate its corrosion inhibition properties in acidic environments?

  • DFT Calculations : B3LYP/6-31+G(d,p) level DFT models predict electron-rich regions (e.g., aldehyde group) as adsorption sites on metal surfaces. Fukui indices identify nucleophilic/electrophilic centers .
  • Molecular Dynamics (MD) Simulations : Simulate adsorption on α-Fe₂O₃ surfaces, showing binding via oxygen/nitrogen atoms and π-electrons. MD results correlate with experimental inhibition efficiencies (~73% at 1.0 mM concentration) .
  • Langmuir Isotherm Analysis : Confirms monolayer adsorption on carbon steel, with free energy values (ΔG°ads < -20 kJ/mol) indicating chemisorption dominance .

Q. How does structural modification influence its antimycobacterial activity?

  • Bioisosteric Replacements : Replacing the 4-hydroxyquinolin-2-one moiety with pyrido-pyrimidine enhances activity against Mycobacterium tuberculosis (MIC: 3.7 µM for TB8 derivative) due to improved target (DUTPase) binding .
  • Peptide Conjugation : Coupling with cationic peptides (e.g., OT14) increases membrane affinity and cellular uptake in Mtb-infected macrophages. For example, TB820 (4-oxo-2-pyrrolidinyl derivative) shows 5x higher uptake than the parent compound .
  • SAR Insights : Substituents at position 2 (e.g., allylamino, pyrrolidinyl) modulate solubility and target engagement. Hydrophobic groups enhance lipid bilayer penetration but reduce aqueous stability .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventMethanolHigh purity, moderate yield (~70%)
CatalystTriethylamineBalances reactivity/side reactions
Temperature50–60°C (cyclization)Maximizes cyclization efficiency

Q. Table 2: Computational vs. Experimental Corrosion Inhibition Data

MethodInhibition Efficiency (%)Adsorption Energy (kJ/mol)Reference
Experimental73-22.5 (Langmuir model)
DFT Simulation75 (predicted)-24.1

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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